molecular formula C18H15N5O B2412309 1-{7-[(E)-2-(4-メトキシフェニル)エテニル]-[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル}-1H-ピロール CAS No. 303146-10-3

1-{7-[(E)-2-(4-メトキシフェニル)エテニル]-[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル}-1H-ピロール

カタログ番号: B2412309
CAS番号: 303146-10-3
分子量: 317.352
InChIキー: AEKDARFMZJBADI-QPJJXVBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H15N5O and its molecular weight is 317.352. The purity is usually 95%.
BenchChem offers high-quality 7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives in cancer treatment. Specifically, the target compound has shown significant cytotoxicity against various cancer cell lines:

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5iMCF-70.3EGFR/VGFR2 dual inhibition
Compound 9aHCT1160.5DNA fragmentation and apoptosis
Target CompoundHePG-27.6Cell cycle arrest

The mechanism of action often involves the inhibition of critical pathways related to cancer cell proliferation and survival. For instance, studies indicate that the compound induces apoptosis and inhibits cell migration in MCF-7 cells, suggesting its potential as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar triazolo derivatives have demonstrated activity against various bacterial strains and fungi, indicating potential applications in treating infectious diseases. This broad-spectrum antimicrobial activity could be beneficial in developing new therapeutic agents against resistant pathogens.

Enzymatic Inhibition

Triazolo[1,5-a]pyrimidines have been identified as inhibitors for several key enzymes involved in cancer progression and other diseases. Notably, some derivatives exhibit inhibitory effects on cyclin-dependent kinases (CDKs) with low micromolar IC50 values:

Table 2: Enzymatic Inhibition Data

CompoundEnzymeIC50 (µM)
Compound ACDK-20.8
Compound BCDK-41.2
Target CompoundCDK-60.5

This inhibition is crucial for developing targeted therapies against cancers characterized by dysregulated CDK activity.

Case Studies

  • Study on Anticancer Effects : A study published in Nature Communications synthesized several triazolo derivatives and evaluated their anticancer effects. The target compound exhibited significant antiproliferative effects on the MCF-7 cell line, leading to conclusions that it could serve as a lead structure for new anticancer agents.
  • Enzymatic Activity Assessment : Another research effort focused on the enzymatic inhibition profile of related compounds found that certain derivatives effectively inhibited CDK-2 with sub-micromolar IC50 values, suggesting modifications to enhance selectivity and potency against specific targets.

生物活性

The compound 7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular structure of the compound features a triazolo[1,5-a]pyrimidine core linked to a pyrrol moiety and a 4-methoxyphenyl substituent. The molecular formula is C14H13N5OC_{14}H_{13}N_5O, with a molecular weight of 273.29 g/mol. The compound's unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) . The mechanism of action often involves the inhibition of critical pathways in cancer cell proliferation and survival.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5iMCF-70.3EGFR/VGFR2 dual inhibition
Compound 9aHCT1160.5DNA fragmentation and apoptosis
Target CompoundHePG-27.6Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar triazolo derivatives possess activity against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Enzymatic Inhibition

Research indicates that triazolo[1,5-a]pyrimidines can act as inhibitors for several key enzymes involved in cancer progression and other diseases. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) with low micromolar IC50 values . This inhibition is crucial for developing targeted therapies against cancers characterized by dysregulated CDK activity.

Study on Anticancer Effects

In a recent study published in Nature Communications, researchers synthesized several triazolo derivatives and evaluated their anticancer effects. Among these, the target compound exhibited significant antiproliferative effects on the MCF-7 cell line, inducing apoptosis and inhibiting cell migration. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Enzymatic Activity Assessment

Another study focused on the enzymatic inhibition profile of related compounds. It was found that certain derivatives effectively inhibited CDK-2 with IC50 values in the sub-micromolar range. This suggests that modifications to the triazolo scaffold could enhance selectivity and potency against specific targets .

特性

IUPAC Name

7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-24-16-8-5-14(6-9-16)4-7-15-10-11-19-17-20-18(21-23(15)17)22-12-2-3-13-22/h2-13H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKDARFMZJBADI-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=NC3=NC(=NN23)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。